molecular formula C19H14O2S B2596104 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione CAS No. 951981-88-7

3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione

Cat. No.: B2596104
CAS No.: 951981-88-7
M. Wt: 306.38
InChI Key: GCZQJAWBCIWNIU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione is a sulfur-containing heterocyclic compound characterized by a fused furochromene core with a thione (C=S) group at the 7-position. Key structural features include:

  • Substituents: Methyl groups at positions 3 and 4, and a phenyl group at position 7.
  • Core structure: A furo[2,3-f]chromene system, where a furan ring is fused to a chromene backbone.
  • Thione functionality: The sulfur atom replaces the oxygen in the lactone ring, influencing electronic properties and reactivity compared to oxygenated analogs (e.g., coumarins or chromenones).

Properties

IUPAC Name

3,4-dimethyl-9-phenylfuro[2,3-f]chromene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2S/c1-11-8-15-18(19-17(11)12(2)10-20-19)14(9-16(22)21-15)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZQJAWBCIWNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=S)O2)C3=CC=CC=C3)C4=C1C(=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 7-hydroxy-4-phenylcoumarins as starting materials . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the potential of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione as an inhibitor of tumor-associated carbonic anhydrases (CAs) IX and XII. These enzymes are implicated in various pathological conditions, including cancer progression and metastasis. The compound's ability to selectively inhibit these isoforms makes it a candidate for cancer therapeutics.

Compound Target Inhibition Constant (Ki)
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thioneCA IX0.53 µM
3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thioneCA XII0.47 µM

These findings suggest that the compound can effectively inhibit the activity of these carbonic anhydrases at low micromolar concentrations, indicating its potential as a selective therapeutic agent for hypoxic tumors .

Antidiabetic Properties

The compound has been investigated for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. In experimental models, derivatives related to this compound have shown promising results in improving glucose tolerance comparable to established DPP-4 inhibitors like omarigliptin .

Synthesis and Derivatives

The synthesis of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione involves multiple steps that can be optimized for yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological activity.

Synthetic Pathway Overview

  • Starting Materials : Utilization of substituted aromatic compounds.
  • Reactions : Employing methods such as Pechmann condensation and Williamson ether synthesis.
  • Yield Optimization : Adjusting reaction conditions to maximize product yield.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of furochromenes exhibited selective inhibition against tumor-associated CAs, suggesting their potential in cancer therapy. The structural modifications around the furochromene scaffold were crucial in enhancing selectivity and potency against specific CA isoforms .

Case Study 2: Antidiabetic Efficacy

Another investigation focused on the DPP-4 inhibitory activity of related compounds derived from furochromenes. The study reported that certain derivatives could significantly lower blood glucose levels in diabetic models, indicating their potential use as antidiabetic agents .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Furochromene and Pyranochromene Families

Compound 9 : (Z)-2-Isopropyl-3-(2,3,4-trimethoxystyryl)-2H-furo[3,2-g]chromene-3,7-dione
  • Substituents : Isopropyl group at position 2; 2,3,4-trimethoxystyryl moiety at position 3.
  • Core structure : Furo[3,2-g]chromene with a dione (C=O) at positions 3 and 5.
  • Key differences :
    • Functional groups : Dione vs. thione in the target compound.
    • Substituent positions : Methoxy groups on the styryl side chain vs. methyl and phenyl groups on the target.
    • Spectroscopic data : UV λmax at 352 nm (EtOH) vs. unrecorded data for the target. IR shows strong carbonyl stretches (1732, 1700 cm⁻¹) absent in the thione .
Pyrano[2,3-f]chromen-2,10-diones
  • Core structure: Pyrano[2,3-f]chromene with two ketone groups.
  • Key differences :
    • Ring system : Pyran (oxygen-containing six-membered ring) vs. furan (five-membered) in the target.
    • Reactivity : These compounds undergo recyclization with nucleophiles (e.g., hydrazine) to form pyrazole or pyrimidine hybrids, a pathway less likely for the thione due to reduced electrophilicity at sulfur .
9-Hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one
  • Substituents : Hydroxy at position 9, methoxy at position 4.
  • Key differences :
    • Functional group : Lactone (C=O) vs. thione (C=S).
    • Polarity : Higher solubility in polar solvents due to hydroxy/methoxy groups vs. lipophilic methyl/phenyl groups in the target.

Electronic and Spectral Properties

  • Thione vs. Dione effects: The thione group (C=S) in the target compound likely reduces melting points compared to diones (e.g., Compound 9, m.p. 94–97°C) due to weaker intermolecular interactions .
  • UV-Vis profiles :
    • Compound 9 absorbs at 240–352 nm, attributed to π→π* transitions in the conjugated styryl system . The target’s phenyl and methyl groups may shift absorption to longer wavelengths, but data are lacking.

Fluorescence and Anion-Binding Properties

  • Stiborafluorene analogs: Compound 3 (a hexacoordinate antimony complex) shows weak fluorescence (Φ = 0.2%) that increases upon fluoride binding (Φ = 3.0%) due to rigidity . The target’s thione group may quench fluorescence compared to oxygenated chromenones, but this requires experimental validation.

Data Tables

Table 1: Structural and Physical Comparison

Compound Core Structure Key Substituents Functional Group m.p. (°C) UV λmax (nm)
Target Compound Furo[2,3-f]chromene 3,4-dimethyl; 9-phenyl Thione (C=S) N/A N/A
Compound 9 Furo[3,2-g]chromene 2-isopropyl; 2,3,4-trimethoxystyryl Dione (C=O) 94–97 352
9-Hydroxy-4-methoxy analog Furo[3,2-g]chromene 9-hydroxy; 4-methoxy Lactone (C=O) N/A N/A

Biological Activity

The compound 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione is a member of the furochromene family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione is C19H18O2SC_{19}H_{18}O_{2}S. It features a furochromene backbone with specific substitutions that influence its biological properties. The presence of the thione group (–S=) is particularly significant, as it may enhance the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that furochromene derivatives exhibit notable anticancer activity. For example, compounds related to 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione have been tested against various cancer cell lines.

Compound Cell Line GI50 (µM) Reference
3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thioneMCF-7 (breast cancer)0.49 - 48.0
Related furochromenesNCI 60 panelVaries

In a study evaluating a series of furochromenes, the compound demonstrated GI50 values indicating significant cytotoxicity against multiple cancer types.

Enzyme Inhibition Activities

Furochromenes are also recognized for their ability to inhibit various enzymes linked to disease processes:

  • Cholinesterase Inhibition : Compounds similar to 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione have been studied for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in neurodegenerative diseases like Alzheimer's.
    Compound Enzyme IC50 (µM)
    3bAChE10.4
    3eBChE5.4
    2cAChE19.2
    2eBChE15.6
    The presence of electron-withdrawing groups in these compounds enhances their inhibitory potency against cholinesterases .
  • Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives of furochromenes selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are potential targets for cancer therapy.
    Compound Target CA Ki (µM)
    EMAC10163bCA IX0.53
    EMAC10164dCA XII0.47
    These findings suggest that structural modifications can lead to enhanced selectivity and potency against specific isoforms of carbonic anhydrases .

Antioxidant Activity

Furochromenes have also been evaluated for their antioxidant properties. The presence of multiple functional groups in compounds like 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione contributes to their ability to scavenge free radicals effectively.

Study on Cytotoxicity

A recent study investigated the cytotoxic effects of various furochromene derivatives on the MCF-7 breast cancer cell line. The results indicated that modifications in the chemical structure significantly impacted the cytotoxic potency:

  • Compounds with halogen substitutions showed increased activity due to enhanced lipophilicity and membrane permeability.
  • Electron-donating groups were found to decrease activity against both AChE and BChE.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between furochromenes and their biological targets:

  • Docking simulations revealed favorable binding interactions between the thione moiety and active sites of target enzymes.
  • The presence of halogen atoms was associated with increased binding affinity due to enhanced hydrogen bonding capabilities.

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